m-PEG13-NHS ester
Overview
Description
M-PEG13-NHS ester is a useful research compound. Its molecular formula is C32H59NO17 and its molecular weight is 729.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enhancement of Cell-Material Interactions in Bioactive Hydrogels : PEG-based hydrogels, specifically using acrylate-PEG-N-hydroxysuccinimide (Acr-PEG-NHS), have been developed for regenerative medicine and drug delivery applications. These hydrogels offer controlled bioactive factor introduction and improved cell adhesion and spreading (Browning et al., 2013).
PEGylation in Biopharmaceuticals : The process of PEGylation, which involves bonding PEG to active peptides or proteins, has been utilized to enhance bioavailability and reduce immunogenicity of biopharmaceuticals. N-hydroxysuccinimide (NHS) esters are critical in this process for reacting with primary amine groups (Crafts et al., 2016).
Development of Redox-Responsive Hydrogels : Injectable poly(ethylene glycol) hydrogels that are dual redox-responsive have been developed for biomedical applications like drug delivery and stimuli-responsive drug release. These hydrogels use NHS-activated esters for crosslinking (Gong et al., 2017).
Hydrogels for In-vivo Implantation and Cell Encapsulation : Oxo-ester mediated native chemical ligation (OMNCL) using NHS-activated esters has been applied for polymer hydrogel formation, suitable for in-vitro cell encapsulation and in-vivo implantation (Strehin et al., 2013).
Amino-Sulfhydryl Stapling in Peptides and Proteins : NHS-activated acrylamides are used for efficient chemoselective amino-sulfhydryl stapling in native peptides and proteins, allowing for late-stage functionalization with PEG units and other molecules (Silva et al., 2021).
pH Responsive Delivery Systems for Anticancer Drugs : Nanohydrogels utilizing poly(ethylene glycol) diacrylate (PEG-DA) have been developed for pH-responsive drug delivery, particularly for anticancer agents like methotrexate (Farzanfar et al., 2021).
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H59NO17/c1-37-6-7-39-10-11-41-14-15-43-18-19-45-22-23-47-26-27-49-29-28-48-25-24-46-21-20-44-17-16-42-13-12-40-9-8-38-5-4-32(36)50-33-30(34)2-3-31(33)35/h2-29H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSDLLFNPXNSEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H59NO17 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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